molecular formula C25H29ClO5S B8605791 Ethyl 2-(4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)pentanoate

Ethyl 2-(4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)pentanoate

Cat. No. B8605791
M. Wt: 477.0 g/mol
InChI Key: XPANMQRJADPZOW-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 268, starting from 4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenol (Intermediate 267) and ethyl 2-bromovalerate, the title compound was obtained as a colorless sticky solid.
[Compound]
Name
Intermediate 268
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 267
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]#[C:10][C:11]2[CH:16]=[C:15]([S:17]([CH2:20][CH2:21][CH3:22])(=[O:19])=[O:18])[CH:14]=[CH:13][C:12]=2[CH3:23])[CH:3]=1.Br[CH:25]([CH2:31][CH2:32][CH3:33])[C:26]([O:28][CH2:29][CH3:30])=[O:27]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:25]([CH2:31][CH2:32][CH3:33])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:4]([C:9]#[C:10][C:11]2[CH:16]=[C:15]([S:17]([CH2:20][CH2:21][CH3:22])(=[O:19])=[O:18])[CH:14]=[CH:13][C:12]=2[CH3:23])[CH:3]=1

Inputs

Step One
Name
Intermediate 268
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C#CC1=C(C=CC(=C1)S(=O)(=O)CCC)C
Step Three
Name
Intermediate 267
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C#CC1=C(C=CC(=C1)S(=O)(=O)CCC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OC(C(=O)OCC)CCC)C=C1)C#CC1=C(C=CC(=C1)S(=O)(=O)CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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